molecular formula C21H22N2O2 B2597079 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide CAS No. 851407-14-2

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide

Cat. No. B2597079
CAS RN: 851407-14-2
M. Wt: 334.419
InChI Key: NJJLARDOZRFLRB-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and chronic pain. In

Scientific Research Applications

Neurotropic and Psychotropic Properties

  • A study by Podolsky, Shtrygol’, and Zubkov (2017) in the Saudi Pharmaceutical Journal found that certain quinoline derivatives, including those structurally similar to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide, have significant neurotropic and psychotropic effects. Specifically, they identified compounds with potent anti-anxiety action, anti-amnesic activity, and antihypoxic effects, making them of interest for further research as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Cytotoxic and Antimycobacterial Activities

  • Venugopala et al. (2020) in Antibiotics explored the antimycobacterial properties of quinoline derivatives. They synthesized and evaluated a series of compounds for their anti-tubercular activities, finding that certain derivatives exhibited significant activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis (Venugopala et al., 2020).

Antiviral Applications

  • In the Archiv der Pharmazie, Elzahabi (2017) reported on the synthesis of novel quinoxaline compounds and their evaluation as antiviral agents. Some of these compounds, structurally related to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide, showed potent activity against viruses such as HCMV, highlighting their potential as antiviral agents (Elzahabi, 2017).

Anticancer Research

  • Deady et al. (2003) in the Journal of Medicinal Chemistry discussed the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide. They found that these compounds exhibited potent cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Deady et al., 2003).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-4-8-16(9-5-13)20(24)22-11-10-17-12-18-14(2)6-7-15(3)19(18)23-21(17)25/h4-9,12H,10-11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLARDOZRFLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide

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